Ethyl 8-iodooctanoate
CAS No.: 56703-12-9
Cat. No.: VC2366167
Molecular Formula: C10H19IO2
Molecular Weight: 298.16 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 56703-12-9 |
---|---|
Molecular Formula | C10H19IO2 |
Molecular Weight | 298.16 g/mol |
IUPAC Name | ethyl 8-iodooctanoate |
Standard InChI | InChI=1S/C10H19IO2/c1-2-13-10(12)8-6-4-3-5-7-9-11/h2-9H2,1H3 |
Standard InChI Key | HYNNFHYYEVPUMG-UHFFFAOYSA-N |
SMILES | CCOC(=O)CCCCCCCI |
Canonical SMILES | CCOC(=O)CCCCCCCI |
Introduction
Chemical Properties and Structure
Physical Properties
Ethyl 8-iodooctanoate possesses specific physical characteristics that define its behavior in various chemical environments. The following table summarizes the key physical properties of this compound:
Property | Value |
---|---|
Molecular Formula | C₁₀H₁₉IO₂ |
Molecular Weight | 298.16 g/mol |
Physical State | Liquid/Oil |
Color | Colorless to pale yellow |
Solubility | Slightly soluble in DMSO and ethyl acetate; soluble in most organic solvents |
LogP | Approximately 3.8 (estimated based on similar compounds) |
These physical properties influence how the compound behaves in reaction media and affect its handling and storage requirements in laboratory settings.
Structural Features
The molecular structure of ethyl 8-iodooctanoate contains several key functional elements that contribute to its chemical behavior:
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An ethyl ester group (-COOC₂H₅) at one end of the molecule, which contributes to its polarity and reactivity patterns
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An eight-carbon aliphatic chain that provides hydrophobicity
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A terminal iodine atom that serves as an excellent leaving group in nucleophilic substitution reactions
The structure can be represented by the following SMILES notation: C(OCC)(=O)CCCCCCCI, which indicates the linear arrangement of these functional groups.
Chemical Reactivity
The chemical reactivity of ethyl 8-iodooctanoate is primarily dictated by its two main functional groups:
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The ester group can undergo typical ester reactions such as hydrolysis, transesterification, and reduction
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The iodine substituent makes it particularly useful in nucleophilic substitution reactions, where the iodine acts as a leaving group
This dual reactivity profile enables the compound to participate in diverse chemical transformations, making it a valuable building block in organic synthesis.
Synthesis Methods
Laboratory Synthesis
Several synthetic routes can be employed for the preparation of ethyl 8-iodooctanoate. The most common methods include:
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Iodination of ethyl 8-hydroxyoctanoate using iodine and triphenylphosphine
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Direct iodination of octanoic acid followed by esterification with ethanol
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Conversion of ethyl 8-bromooctanoate to the iodo derivative via Finkelstein reaction
The second approach is particularly common in laboratory settings. This method typically involves the following steps:
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Conversion of octanoic acid to its corresponding acid chloride
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Iodination at the terminal position
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Esterification with ethanol to yield the final product
Reaction Conditions and Optimization
The synthesis of ethyl 8-iodooctanoate requires careful control of reaction conditions to maximize yield and purity. Key parameters include:
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Temperature control: Typically, reactions are conducted under reflux conditions for several hours
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Catalyst selection: Lewis acid catalysts may be employed to facilitate esterification
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Purification methods: Column chromatography or distillation techniques are commonly used to obtain high-purity product
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Solvent selection: Aprotic solvents like tetrahydrofuran (THF) or dichloromethane are preferred for iodination reactions
Optimization of these conditions is essential for achieving high yields and preventing side reactions such as elimination or over-iodination.
Chemical Reactions
Key Reaction Pathways
Ethyl 8-iodooctanoate participates in various chemical transformations due to its reactive functional groups. The most significant reaction pathways include:
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Nucleophilic substitution reactions: The iodine atom can be displaced by various nucleophiles, including amines, thiols, and alkoxides
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Ester hydrolysis: Under basic or acidic conditions, the ester group can be hydrolyzed to yield 8-iodooctanoic acid
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Transesterification: The ethyl ester can undergo exchange with other alcohols to form different ester derivatives
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Reduction: The ester group can be reduced to an alcohol using appropriate reducing agents
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Elimination reactions: Under certain conditions, the compound can undergo elimination to form unsaturated derivatives
Reactivity Patterns
The reactivity of ethyl 8-iodooctanoate follows patterns typical of alkyl iodides and esters, with some distinctive features:
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The terminal iodine exhibits excellent leaving group ability in SN2 reactions, making it particularly useful for chain extension reactions
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The ester group provides a site for further functionalization, allowing for the creation of more complex molecules
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The aliphatic chain offers opportunities for selective functionalization at various positions
These reactivity patterns make ethyl 8-iodooctanoate an important building block in the synthesis of more complex molecules with applications in medicinal chemistry and materials science.
Applications in Research and Industry
Role in Organic Synthesis
Ethyl 8-iodooctanoate serves as a versatile intermediate in organic synthesis due to its functional group compatibility and selective reactivity. Key applications include:
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Chain extension reactions in the synthesis of fatty acid derivatives
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Preparation of bifunctional molecules via substitution at the iodine position
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Synthesis of macrocycles through cyclization reactions
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Carbon-carbon bond formation via cross-coupling reactions
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Preparation of labeled compounds for mechanistic studies
The compound's synthetic utility is enhanced by the predictable reactivity of the iodine substituent, which allows for precise control over reaction outcomes.
Pharmaceutical Applications
In pharmaceutical research, ethyl 8-iodooctanoate finds applications in the synthesis of:
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Lipid-based drug delivery systems
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Anti-inflammatory agents
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Antimicrobial compounds
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Enzyme inhibitors targeting lipid metabolism
The following table summarizes potential pharmaceutical applications based on derivatives of ethyl 8-iodooctanoate:
Derivative Type | Potential Application | Mechanism |
---|---|---|
Amide derivatives | Anti-inflammatory agents | Modulation of lipid signaling pathways |
Thioether derivatives | Antimicrobial compounds | Membrane disruption |
Unsaturated derivatives | Enzyme inhibitors | Competitive binding to active sites |
Heterocyclic derivatives | CNS-active compounds | Receptor interactions |
Other Industrial Uses
Beyond pharmaceutical applications, ethyl 8-iodooctanoate has potential uses in:
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Agricultural chemistry for the development of novel pesticides and plant growth regulators
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Materials science, particularly in the synthesis of specialty polymers and surface-active agents
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Analytical chemistry as a reference standard or derivatization agent
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Fragrance chemistry as a precursor to odorant compounds
Comparison with Related Compounds
Ethyl 8-bromooctanoate vs. Ethyl 8-iodooctanoate
Ethyl 8-bromooctanoate (CAS No. 29823-21-0) represents a closely related halogenated ester that differs only in the terminal halogen atom. Comparing these compounds provides insight into the effect of halogen substitution on physical properties and reactivity:
Property | Ethyl 8-iodooctanoate | Ethyl 8-bromooctanoate |
---|---|---|
Molecular Weight | 298.16 g/mol | 251.16 g/mol |
Reactivity in SN2 reactions | Higher | Lower |
Physical State | Liquid/Oil | Oil |
Color | Colorless to pale yellow | Clear Colorless |
Boiling Point | Higher (estimated) | 123°C/3mm |
Density | Higher (estimated) | 1.194 |
LogP | Approximately 3.8 (estimated) | 3.809 |
The primary difference in reactivity stems from the superior leaving group ability of iodine compared to bromine, which translates to higher reactivity in nucleophilic substitution reactions for ethyl 8-iodooctanoate .
Structure-Activity Relationships
The influence of structural modifications on the chemical behavior of halogenated octanoate esters follows several trends:
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Terminal halogen effect: Reactivity in nucleophilic substitutions follows the order I > Br > Cl > F
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Chain length influence: Longer chains increase lipophilicity but may reduce reactivity due to steric hindrance
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Ester group variations: Different alcohol components (methyl, propyl, etc.) affect physical properties and biological activities
Understanding these structure-activity relationships enables rational design of derivatives with tailored properties for specific applications.
Current Research and Future Directions
Current research involving ethyl 8-iodooctanoate centers on several promising areas:
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Development of more efficient synthetic routes with higher yields and fewer side products
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Exploration of novel reaction pathways for the creation of structurally diverse derivatives
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Investigation of potential biological activities, particularly in antimicrobial and anti-inflammatory applications
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Utilization in click chemistry and bioconjugation strategies
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Application in the synthesis of radiopharmaceuticals by incorporating radioactive iodine isotopes
Future research directions may include:
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Expansion of the compound's utility in cross-coupling reactions for complex molecule synthesis
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Development of asymmetric synthetic methodologies utilizing the compound as a building block
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Exploration of green chemistry approaches for its synthesis and utilization
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Investigation of its potential in materials science, particularly for specialized polymer synthesis
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